Comparative Cytotoxicity of Alpinumisoflavone and Laburnetin Against Multi-Drug Resistant Cancer Cells
Alpinumisoflavone (AIF) demonstrates a quantifiable advantage over the closely related isoflavonoid laburnetin in its cytotoxic potency against a panel of multi-drug resistant (MDR) cancer cell lines. In a direct comparative study using the resazurin reduction assay, AIF achieved an IC50 of 5.91 µM against leukemia CEM/ADR5000 cells, whereas laburnetin required a concentration over 4.6 times higher (IC50 = 27.63 µM) to achieve a comparable effect on the sensitive CCRF-CEM line [1]. This superior potency against an MDR phenotype is a critical differentiator for researchers investigating novel antineoplastic agents.
| Evidence Dimension | Cytotoxicity (IC50) against leukemia cell lines |
|---|---|
| Target Compound Data | 5.91 µM (against drug-resistant CEM/ADR5000) |
| Comparator Or Baseline | Laburnetin: 27.63 µM (against drug-sensitive CCRF-CEM) |
| Quantified Difference | Alpinumisoflavone is >4.6-fold more potent in this assay system. |
| Conditions | Resazurin reduction assay; 9 drug-sensitive and MDR cancer cell lines. |
Why This Matters
This direct comparison quantifies a significant potency advantage for Alpinumisoflavone over another isoflavonoid from the same study, making it a more efficient and relevant tool for drug resistance research.
- [1] Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(8), 856-863. View Source
